Ruthenium chloride hydroxide

説明

Ruthenium chloride hydrate is a dark brown or black solid often used as a powder . It acts as a catalyst used in the oxidative cyclization of 1,7-dienes to oxepane diols . It is also used in the hydroxylation of tertiary hydrocarbons in combination with periodate or bromate .

Synthesis Analysis

Ruthenium-based catalysts have been synthesized through various methods. For instance, one study reported the direct synthesis of hydrazine by efficient electrochemical ruthenium-catalysed ammonia oxidation . Another study reported the synthesis of ternary ruthenium complex hydrides for ammonia synthesis via the associative mechanism .Molecular Structure Analysis

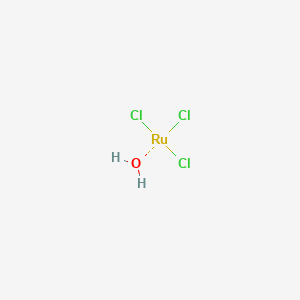

The molecular structure of Ruthenium chloride hydroxide is represented by the formula Cl3H2ORu . The molecular weight is 225.4 g/mol .Chemical Reactions Analysis

Ruthenium (III) chloride is known to participate in various chemical reactions. For instance, it can act as a catalyst in the oxidative cyclization of 1,7-dienes to oxepane diols . It is also used in the hydroxylation of tertiary hydrocarbons in combination with periodate or bromate .Physical And Chemical Properties Analysis

Ruthenium (III) chloride is a reddish-brown or black leafy crystal, easily deliquescent . It forms a dark red solution and is insoluble in cold water and carbon disulfide . The hydrate is hygroscopic and is soluble in water, ethanol, acetone, and a wide range of polar organic solvents .科学的研究の応用

Heterogeneous Catalysis : Ruthenium hydroxide, supported on silica-coated magnetic nanoparticles, has been used as an efficient catalyst for the liquid-phase oxidation of alcohols using molecular oxygen. This method is significant for producing carbonylic monoterpenoids for fragrance and pharmaceutical industries (Costa et al., 2011).

Anode Material Development : Ruthenium-titanium oxide anodes, developed through the pyrolysis of ruthenium-titanium chloride or hydroxide precipitates, are used in electrochemical applications. These anodes are characterized by mixed rutile phases and have applications in energy storage and conversion (Roginskaya et al., 1989).

Hydration of Acetylenic Compounds : Ruthenium(III) chloride, in aqueous solution, serves as an effective catalyst for the hydration of acetylenic compounds to produce important industrial chemicals like acetaldehyde, acetone, and acetophenone (Halpern et al., 1961).

Supercapacitor Development : Ruthenium chloride and iridium chloride precursors are used in the development of electrochemical supercapacitors. These precursors undergo transformation in water, influencing the performance of the hydrous oxides in supercapacitors (Hu & Chang, 2002).

Recyclable Heterogeneous Catalyst : Ruthenium immobilized over chitosan has been used for the oxidation of nitriles to amides. This process occurs in aqueous medium under neutral conditions, indicating potential for green chemistry applications (Baig et al., 2014).

Basic Research to Applications : Ruthenium polypyridyl complexes, including those involving ruthenium chloride, have seen increasing interest for their applications in scientific and industrial fields. The interaction between basic and applied research in this area is particularly significant (Vos & Kelly, 2006).

作用機序

Ruthenium (III) complexes have shown promising anticancer properties, with several candidates in advanced clinical trials . One possible mechanism of action of these complexes is through their interaction with nuclear DNA . Another study suggested that ruthenium complex killed S. aureus by releasing reactive oxygen species (ROS) and damaging the integrity of the bacterial cell membrane .

Safety and Hazards

将来の方向性

Ruthenium-based materials have shown promise in various fields, including energy conversion devices . Tailoring of the short-range microenvironment surrounding the active site in ruthenium-based catalyst systems can lead to enhanced overall water splitting . Furthermore, ruthenium-based catalysts have been recognized as a promising material for hydrogen production from electrolytic water due to their excellent performance and affordable price .

特性

IUPAC Name |

trichlororuthenium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNGBXQRRXPLM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ru](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277503 | |

| Record name | Ruthenium chloride hydroxide (RuCl3(OH)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13815-94-6, 14898-67-0, 16845-29-7 | |

| Record name | Ruthenium trichloride trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium chloride hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016845297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium chloride hydroxide (RuCl3(OH)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[(4-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride](/img/structure/B7779073.png)